molecular formula C8H5ClF2N2 B2605995 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole CAS No. 1111269-40-9

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole

Cat. No.: B2605995
CAS No.: 1111269-40-9
M. Wt: 202.59
InChI Key: COFYXFSSDRHBSB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with chloromethyl and difluoro groups. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-difluoro-1,2-phenylenediamine with chloromethylating agents under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzimidazole core or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thio, or alkoxy derivatives of the benzimidazole.

    Oxidation: Products may include hydroxylated or epoxidized derivatives.

    Reduction: Reduced forms of the benzimidazole or its substituents.

Scientific Research Applications

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1H-benzo[d]imidazole: Lacks the difluoro substitution, resulting in different chemical and biological properties.

    4,5-Difluoro-1H-benzo[d]imidazole: Lacks the chloromethyl group, affecting its reactivity and applications.

    2-(Bromomethyl)-4,5-difluoro-1H-benzo[d]imidazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

Uniqueness

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole is unique due to the presence of both chloromethyl and difluoro groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(chloromethyl)-4,5-difluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFYXFSSDRHBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)CCl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111269-40-9
Record name 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
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